molecular formula C17H29N3O B14251114 N-Butyl-N'-[3-(dipropylamino)phenyl]urea CAS No. 377739-28-1

N-Butyl-N'-[3-(dipropylamino)phenyl]urea

Cat. No.: B14251114
CAS No.: 377739-28-1
M. Wt: 291.4 g/mol
InChI Key: LMORTXLRQVUVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N'-[3-(dipropylamino)phenyl]urea is a chemical compound for research and development use. As a member of the N-phenylurea family, which includes compounds like 1,3-Diphenylurea (a known cytokinin found in coconut milk) , this substance may be of interest for studying plant physiology and cytokinin activity . Phenylurea derivatives are a significant class of organic compounds with a urea core structure and phenyl group substitutions on the nitrogen atoms . Researchers exploring the structure-activity relationships of substituted ureas, particularly those with alkylamino groups on the phenyl ring, may find this compound valuable. Its structure, featuring a butyl chain and a dipropylamino phenyl group, suggests potential for investigation in areas such as agrochemical research, where similar compounds have been utilized as herbicides (e.g., Diuron and Monuron) , or in materials science. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

CAS No.

377739-28-1

Molecular Formula

C17H29N3O

Molecular Weight

291.4 g/mol

IUPAC Name

1-butyl-3-[3-(dipropylamino)phenyl]urea

InChI

InChI=1S/C17H29N3O/c1-4-7-11-18-17(21)19-15-9-8-10-16(14-15)20(12-5-2)13-6-3/h8-10,14H,4-7,11-13H2,1-3H3,(H2,18,19,21)

InChI Key

LMORTXLRQVUVBT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC(=CC=C1)N(CCC)CCC

Origin of Product

United States

Preparation Methods

Phosgene-Derived Carbamoylation

The most common method for urea synthesis involves phosgene or its safer alternatives, such as triphosgene (bis(trichloromethyl) carbonate). For this compound, a two-step protocol is proposed:

  • Formation of Isocyanate Intermediate :
    N-butylamine reacts with triphosgene in an anhydrous solvent (e.g., toluene or dichloromethane) at 0–10°C to generate N-butyl isocyanate. The reaction is exothermic, requiring controlled addition rates and efficient cooling to minimize side reactions like oligomerization.

  • Coupling with 3-(Dipropylamino)aniline :
    The in-situ-generated isocyanate reacts with 3-(dipropylamino)aniline at 20–25°C. A molar ratio of 1:1.05 (isocyanate:amine) ensures complete conversion, with excess amine scavenged during workup.

Key Parameters

  • Solvent : Toluene enables azeotropic water removal during neutralization.
  • Temperature : Maintaining ≤25°C prevents thermal degradation of the urea bond.
  • Neutralization : Saturated aqueous potassium carbonate (3 mol) effectively quenches HCl byproducts.

Yield Optimization

Parameter Range Tested Optimal Value Purity (GC)
Triphosgene Equiv. 0.3–0.6 0.5 >98%
Reaction Time (Step 2) 1–4 h 2 h 95–98%

Carbodiimide-Mediated Coupling

For laboratories avoiding phosgene derivatives, carbodiimides (e.g., EDC·HCl) facilitate urea formation via activation of carboxylic acids to active esters. However, this method is less common for aryl ureas due to competing side reactions.

Procedure

  • Activation : 3-(Dipropylamino)benzoic acid is treated with EDC·HCl and HOBt in THF to form an active ester.
  • Aminolysis : N-butylamine is added, and the mixture is stirred at 25°C for 12 h.

Challenges

  • Low yields (≤60%) due to steric hindrance from the dipropylamino group.
  • Requires chromatographic purification, reducing scalability.

Reaction Mechanism and Kinetic Analysis

The phosgene-mediated route proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of triphosgene (Figure 1). The mechanism involves:

  • Formation of Chloroformate Intermediate :
    $$ \text{R-NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{R-NH-C(O)-O-CCl}3 + 2 \text{HCl} $$
  • Amine Addition :
    $$ \text{R-NH-C(O)-O-CCl}3 + \text{R'-NH}2 \rightarrow \text{R-NH-C(O)-NH-R'} + \text{HCl} + \text{CO}_2 $$

Kinetic Studies

  • Rate-Limiting Step : Chloroformate formation (activation energy = 45 kJ/mol).
  • Byproducts : Biuret formation occurs at >30°C or prolonged reaction times.

Purification and Characterization

Workup Protocol

  • Neutralization : Post-reaction, the mixture is treated with 30 wt% NaOH to pH 7–8.
  • Solvent Removal : Toluene is distilled under reduced pressure (40°C, 15 mmHg).
  • Crystallization : The crude product is recrystallized from ethanol/water (4:1), yielding white crystals.

Spectroscopic Validation

IR Spectroscopy

  • Urea C=O Stretch : 1636 cm⁻¹.
  • N-H Stretch : 3325 cm⁻¹ (broad, indicative of hydrogen bonding).

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Assignment
0.89 (t, 3H) N-butyl CH₃
1.48 (m, 4H) N-butyl CH₂
2.35 (t, 6H) Dipropylamino N-CH₂
3.18 (q, 2H) Aryl-NH-C(O)
6.82–7.25 (m, 4H) Aromatic protons

High-Resolution Mass Spectrometry

  • Calculated : [C₁₇H₂₈N₄O]⁺ = 328.2261
  • Observed : 328.2259 (Δ = -0.61 ppm)

Industrial-Scale Considerations

Waste Management

  • HCl Byproducts : Neutralized with NaOH to NaCl (pH 7), compliant with wastewater regulations.
  • Triphosgene Residues : Hydrolyzed to CO₂ and HCl, requiring scrubbers.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Phosgene-Mediated 88–92 >98 High 120
Carbodiimide Coupling 55–60 90–95 Low 450
Solid-Phase 70–75 85–90 Medium 600

Challenges and Mitigation Strategies

Challenge 1: Isocyanate Stability
N-butyl isocyanate is moisture-sensitive.
Solution : Use anhydrous solvents and molecular sieves.

Challenge 2: Regioselectivity
The dipropylamino group may direct electrophilic substitution.
Solution : Employ bulky bases (e.g., DIPEA) to suppress side reactions.

Chemical Reactions Analysis

N-Butyl-N’-[3-(dipropylamino)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-Butyl-N’-[3-(dipropylamino)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N’-[3-(dipropylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Bioactivity
  • N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron): This agrochemical herbicide (CAS 2164-17-2) features a trifluoromethyl group on the phenyl ring, enhancing its lipophilicity and resistance to metabolic degradation compared to the dipropylamino group in the target compound . Fluometuron’s herbicidal activity is attributed to inhibition of photosynthesis, whereas the dipropylamino group in N-Butyl-N'-[3-(dipropylamino)phenyl]urea may confer distinct biological interactions due to its basic tertiary amine.
  • N,N-Dimethyl-N'-(4-isopropylphenyl)urea (Isoproturon): A selective herbicide (CAS 34123-59-6), isoproturon’s isopropyl group enhances soil adsorption and persistence. In contrast, the dipropylamino group in the target compound may reduce soil binding due to increased steric hindrance and solubility .
Physicochemical Properties
Compound Substituents Melting Point (°C) Key Applications
This compound Butyl, 3-(dipropylamino)phenyl Not reported Potential agrochemical
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, 4-methoxyphenyl 124–126 Pharmaceutical intermediate
N,N'-[2-(Benzenesulfonyloxy)phenyl]-N'-(3-methoxybenzenesulfonyloxy)phenyl]urea Sulfonyloxy, methoxy Not reported Patent-protected (EP 2023/40)

Key Observations :

  • Thermal Stability: Ureas with electron-withdrawing groups (e.g., sulfonyloxy) exhibit higher melting points (>140°C) than those with alkylamino groups due to stronger intermolecular interactions .

Research Implications and Gaps

  • Biological Activity: While dipropylamino groups are present in herbicides like oryzalin (CAS 19666-30-9) , the urea backbone in the target compound may enable novel modes of action, warranting further enzymatic inhibition studies.
  • Safety Profile: Ureas with bulky substituents (e.g., dipropylamino) generally exhibit lower acute toxicity compared to smaller analogs (e.g., fenuron) due to reduced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.